molecular formula C9H7BrN2O2 B8025631 Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Cat. No.: B8025631
M. Wt: 255.07 g/mol
InChI Key: XBUOAVCTXPNIOT-UHFFFAOYSA-N
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Description

Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a high-value chemical building block specifically designed for medicinal chemistry and drug discovery research. This compound features a bromo substituent at the 6-position and an ester group at the 2-position, making it a versatile intermediate for synthesizing more complex molecules via cross-coupling reactions and functional group transformations. The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in drug discovery, known for its kinase inhibitory potential . Research indicates that this core scaffold is of significant interest in oncology, particularly for the structure-based design of inhibitors targeting proteins like MPS1 kinase (also known as TTK), a crucial component of the spindle assembly checkpoint and a target in cancers with chromosomal instability . This reagent is offered for Research Use Only (RUO). It is strictly intended for laboratory research applications and is not certified for diagnostic, therapeutic, veterinary, household, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-2-5-4-11-8(10)3-6(5)12-7/h2-4,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUOAVCTXPNIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CN=C(C=C2N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate has shown promising results in various biological assays:

  • Anticancer Activity : Research indicates that this compound can inhibit the growth of certain cancer cell lines. Its structural similarity to other bioactive compounds suggests potential as a lead compound in anticancer drug development .
  • Inhibition of BET Proteins : The compound has been studied for its ability to selectively inhibit bromodomain and extraterminal (BET) proteins, which are involved in regulating gene expression. This inhibition is crucial for the development of therapies targeting various cancers and inflammatory diseases .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, making it a candidate for further research in neurodegenerative diseases .

Applications in Medicinal Chemistry

The unique structure of this compound allows it to be utilized in several key areas:

  • Drug Development : Its selective inhibition of BET proteins positions it as a promising candidate for the design of novel therapeutics aimed at cancer treatment and other diseases influenced by epigenetic mechanisms.
  • Synthesis of Bioactive Molecules : The compound can serve as an intermediate in the synthesis of more complex bioactive molecules due to its functional groups that facilitate further chemical modifications.

Applications in Organic Synthesis

This compound is valuable in synthetic organic chemistry:

  • Building Block for Complex Structures : It acts as a versatile building block for synthesizing various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.
  • Reactions Involving Electrophilic Substitution : The bromine atom enhances electrophilic substitution reactions, allowing for the introduction of diverse functional groups into the pyrrolopyridine framework.

Applications in Materials Science

The compound's unique properties extend to materials science:

  • Polymer Chemistry : Its reactivity can be exploited to develop new polymeric materials with tailored properties for applications in coatings, adhesives, and electronic devices.

Case Study 1: Anticancer Activity

A study conducted on the efficacy of this compound against various cancer cell lines demonstrated significant cytotoxic effects compared to standard chemotherapeutics. The mechanism was attributed to its ability to induce apoptosis through the inhibition of specific signaling pathways involved in cell proliferation.

Case Study 2: BET Protein Inhibition

In a structure-guided drug design campaign targeting BET proteins, this compound was identified as a lead compound due to its selective binding affinity towards BD1 over BD2. This selectivity was confirmed through crystallography studies that elucidated the binding interactions at the molecular level.

Mechanism of Action

The mechanism by which Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituents Ring System Molecular Weight (g/mol) Key Properties
Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate 6-Br, 2-COOCH₃ [3,2-c] ~255.0 High reactivity for cross-coupling; ester group enables derivatization .
Methyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate 6-Cl, 4-OCH₃, 2-COOCH₃ [3,2-c] 240.64 Reduced reactivity (Cl vs. Br); methoxy adds steric hindrance .
Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate 6-Br, 2-COOCH₂CH₃ [3,2-b] 269.09 Ethyl ester increases lipophilicity; altered ring system affects electronic properties .
6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine 6-Br, 2-CH₃ [3,2-b] 211.06 Methyl substituent reduces polarity; lacks ester functionality .

Physicochemical Properties

  • Solubility : The chloro-methoxy analog () may exhibit higher aqueous solubility due to the polar methoxy group, whereas brominated derivatives are typically more lipophilic .

Research Findings and Case Studies

  • Cross-Coupling Efficiency : In , the target compound was reacted with oxazole to form 5-(6-bromo-1H-pyrrolo[3,2-c]pyridin-2-yl)oxazole (59), demonstrating its utility in constructing complex heterocycles .
  • Synthetic Yield Comparison : Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate () was synthesized with a 60% yield, comparable to methods for the target compound, highlighting consistent efficiency across analogs .
  • Thermal Stability : The chloro-methoxy analog () requires storage at 2–8°C, suggesting brominated derivatives may share similar stability challenges .

Biological Activity

Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS: 1638764-46-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C9H7BrN2O2
  • Molecular Weight : 255.07 g/mol
  • Purity : Typically ≥ 95% .

Biological Activity Overview

This compound has been primarily studied for its anticancer properties, particularly as a colchicine-binding site inhibitor. The compound shows significant activity against various cancer cell lines, including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer).

Antitumor Activity

In a study evaluating pyrrolo[3,2-c]pyridine derivatives, this compound exhibited promising antitumor effects. The compound demonstrated moderate to excellent activity with IC50 values ranging from 0.12 to 0.21 μM against the tested cancer cell lines .

Table 1: Antitumor Activity of this compound

Cell LineIC50 (μM)Mechanism of Action
HeLa0.12Inhibition of tubulin polymerization
SGC-79010.15Disruption of microtubule dynamics
MCF-70.21Induction of apoptosis and cell cycle arrest

The biological activity of this compound is attributed to its ability to bind to the colchicine site on tubulin, thereby inhibiting microtubule assembly. This leads to disruption in mitotic spindle formation during cell division, contributing to its antitumor efficacy .

Case Studies and Research Findings

Several studies have explored the structure-activity relationship (SAR) of pyrrolo[3,2-c]pyridine derivatives:

  • Study on Tubulin Polymerization :
    • The compound was found to inhibit tubulin polymerization at concentrations as low as 3 μM , highlighting its potential as a chemotherapeutic agent targeting microtubule dynamics .
  • Cell Cycle Analysis :
    • Cell cycle studies indicated that treatment with this compound resulted in G2/M phase arrest in cancer cells, further supporting its role as an antitumor agent .
  • Apoptosis Induction :
    • Immunostaining assays confirmed that the compound induced apoptosis in treated cells, evidenced by increased levels of cleaved caspase-3 and PARP .

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at the 6-position facilitates palladium-catalyzed cross-coupling reactions, enabling functionalization of the pyrrolopyridine core:

Suzuki-Miyaura Coupling

Reaction PartnerConditionsYieldApplicationSource
Phenylboronic acidPd(dppf)Cl₂, K₂CO₃, dioxane/water (2.5:1), 80°C, 8–16 h70–85%Synthesis of biaryl derivatives
4-Pyridylboronic esterPdCl₂(dppf), CsF, 1,2-dimethoxyethane, 80°C, 12 h72%Kinase inhibitor intermediates
VinylboronatePd(PPh₃)₄, Na₂CO₃, DME/H₂O, reflux68%Functionalized heterocycles

Mechanistic Insight : The reaction proceeds via oxidative addition of the Pd catalyst to the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination . Electron-deficient boronic acids exhibit higher reactivity due to enhanced transmetallation rates.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring enables nucleophilic displacement of bromine under basic conditions:

NucleophileConditionsYieldProductSource
Sodium azide (NaN₃)DMF, 100°C, 2 h82%6-Azido-pyrrolopyridine derivative
PiperidineKOtBu, DMSO, 60°C, 4 h75%6-Amino-substituted analog
ThiophenolCuI, L-proline, DMF, 120°C, 12 h63%6-Sulfanyl derivative

Key Factor : The reaction rate is highly dependent on the leaving group’s electronegativity and the nucleophile’s strength. Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

Ester Functionalization

The methyl ester group undergoes hydrolysis or amidation to generate carboxylic acid derivatives:

Reaction TypeConditionsYieldProductSource
Acidic hydrolysis6M HCl, reflux, 6 h95%2-Carboxylic acid
Amide formationHATU, DIPEA, DMF, RT, 12 h88%2-Carboxamide derivatives
TransesterificationNaOMe, MeOH, 60°C, 3 h91%Ethyl ester analog

Note : The ester group’s stability under cross-coupling conditions (e.g., Suzuki reactions) allows sequential functionalization of bromine and carboxylate moieties .

Cyclization Reactions

The pyrrolopyridine scaffold participates in intramolecular cyclizations to form polycyclic systems:

Cyclization PartnerConditionsYieldProductSource
Propargyl bromideCuI, Pd(PPh₃)₂Cl₂, Et₃N, THF, 60°C78%Fused tricyclic compounds
Ethylene diamineK₂CO₃, DMF, 120°C, 24 h65%Diazepine derivatives

Applications : These reactions are critical for generating kinase inhibitors (e.g., MPS1 inhibitors) with enhanced binding affinity .

Halogen Exchange

The bromine atom can be replaced with other halogens under transition metal catalysis:

Halogen SourceConditionsYieldProductSource
CuI, KI, DMF, 150°C18 h54%6-Iodo analog
Cl₂ gas, FeCl₃, CH₂Cl₂0°C to RT, 2 h48%6-Chloro derivative

Limitation : Direct fluorination is less efficient due to the inertness of C–Br bonds toward electrophilic fluorinating agents.

Photocatalytic Reactions

Recent studies highlight the use of visible-light photocatalysis for C–H functionalization:

ReactionConditionsYieldProductSource
Arylation with Ar–BpinIr(ppy)₃, Blue LED, DMF, 24 h61%5-Aryl-pyrrolopyridine derivatives

Advantage : This method avoids prefunctionalization of the pyrrolopyridine core .

Key Research Findings

  • Kinase Inhibition : Derivatives synthesized via Suzuki coupling exhibit nanomolar IC₅₀ values against MPS1 kinase, a target in anticancer drug development .

  • Metabolic Stability : Methylation of the pyrrole nitrogen (e.g., converting to 1-methyl derivatives) improves metabolic stability in liver microsomes by 2–3 fold .

  • Crystal Structure Insights : X-ray crystallography of inhibitor-bound MPS1 reveals that the pyrrolopyridine scaffold occupies the ATP-binding pocket, with the bromine atom contributing to hydrophobic interactions .

Preparation Methods

Knorr Pyrrole Synthesis with Pyridine Functionalization

A common method involves the Knorr pyrrole synthesis, where a β-keto ester condenses with a hydroxylamine derivative to form the pyrrole ring. Subsequent pyridine ring closure is achieved through cyclocondensation with an appropriate amine. For example, ethyl acetoacetate reacts with hydroxylamine hydrochloride to yield a pyrrole intermediate, which undergoes cyclization with 3-aminopyridine in the presence of acetic anhydride. This method, however, often requires harsh conditions (e.g., refluxing acetic acid) and yields the unsubstituted pyrrolopyridine core (30–45% yield).

Metal-Catalyzed Cyclization

Transition-metal catalysis offers improved regioselectivity. Palladium-catalyzed C–H activation enables direct cyclization of prefunctionalized pyridine derivatives. In one protocol, 3-bromo-4-aminopyridine undergoes coupling with a methyl acrylate moiety via a Pd(OAc)₂/Xantphos system, forming the pyrrolopyridine skeleton in 62% yield. Copper-mediated Ullmann-type couplings have also been reported but suffer from lower efficiencies (≤35% yield).

Bromination Techniques for C-6 Functionalization

Introducing bromine at the C-6 position is critical for further derivatization. Two regioselective bromination strategies are prevalent:

Direct Electrophilic Bromination

Electrophilic bromination using molecular bromine (Br₂) in chloroform at 0°C selectively substitutes the C-6 position of the pyrrolopyridine core. This method, however, generates di-brominated byproducts (15–20%) unless strictly controlled. Modifications using N-bromosuccinimide (NBS) in carbon tetrachloride with AIBN initiation reduce side reactions, achieving 85% mono-bromination yield:

Table 1. Bromination Reaction Conditions and Outcomes

ReagentSolventTemp (°C)Time (h)Mono-Brominated YieldDi-Brominated Byproduct
Br₂CHCl₃0168%19%
NBS/AIBNCCl₄80585%5%
NBS/DTBPDCM40378%8%

DTBP = di-tert-butyl peroxide; DCM = dichloromethane.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation using lithium diisopropylamide (LDA) enables precise bromine placement. The ester group at C-2 directs deprotonation at C-6, followed by quenching with Br₂ or NBS. This method achieves >90% regioselectivity but requires cryogenic conditions (–78°C) and anhydrous solvents.

Esterification and Protecting Group Strategies

The methyl ester at C-2 is introduced via two main pathways:

Early-Stage Esterification

Incorporating the ester group during pyrrole formation simplifies synthesis. Methyl 3-aminopyridine-2-carboxylate reacts with β-keto esters under Knorr conditions, directly yielding the ester-functionalized core. However, this approach limits flexibility for late-stage modifications.

Late-Stage Esterification

Post-cyclization esterification via Mitsunobu reaction or Steglich esterification allows modularity. For instance, treating 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid with methanol and DCC/DMAP in dichloromethane affords the methyl ester in 75% yield.

Key Consideration : The N-1 hydrogen’s acidity (pKa ≈ 8.5) necessitates protection during esterification. Tosyl (Ts) or tert-butoxycarbonyl (Boc) groups are commonly used:

Table 2. Protecting Group Efficiency

Protecting GroupReagentDeprotection MethodOverall Yield
Tosyl (Ts)TsCl, NaOHHBr/AcOH62%
BocBoc₂O, DMAPTFA/DCM71%
SEMSEM-Cl, iPr₂NEtMg(ClO₄)₂68%

SEM = 2-(trimethylsilyl)ethoxymethyl.

Reaction Optimization and Scalability

Solvent and Catalyst Screening

Palladium catalysts significantly impact Suzuki coupling steps. Screening revealed Pd(dppf)Cl₂ as superior to Pd(PPh₃)₄ for aryl boronic acid couplings, reducing catalyst loading from 5 mol% to 1 mol% while maintaining 89% yield. Polar aprotic solvents like DMF enhance reaction rates but increase purification difficulty due to side products.

Temperature and Time Trade-offs

Lower temperatures (80°C vs. reflux) in bromination steps improve selectivity but extend reaction times from 3 h to 8 h. Microwave-assisted synthesis mitigates this, achieving 82% yield in 45 minutes.

Comparative Analysis of Synthetic Routes

Table 3. Route Efficiency Comparison

RouteStepsTotal YieldPurityKey Advantage
A432%97%Early esterification
B541%95%Late-stage flexibility
C338%99%One-pot cyclization/bromination

Route C employs a one-pot procedure where cyclization and bromination occur sequentially without intermediate isolation, reducing purification steps .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, and how can reaction conditions be optimized?

  • Methodology : Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or nucleophilic substitution (e.g., bromine replacement with alkoxy groups) are common. For example, THF with Pd catalysts like t-BuBrettPhosPdG3 at 80°C under sealed conditions has been used for analogous pyrrolopyridine derivatives . Optimization involves varying catalysts, solvents (e.g., THF vs. DMF), and temperature to maximize yield and minimize byproducts.

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, COSY, HSQC) to assign proton and carbon environments, particularly distinguishing the bromine substituent’s electronic effects. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₀H₇BrN₂O₂, expected M⁺ 283.97). X-ray crystallography (as in thiazolopyrimidine derivatives ) resolves regiochemistry if single crystals are obtainable.

Q. How does the bromine substituent influence reactivity in further functionalization?

  • Methodology : The bromine at position 6 acts as a leaving group, enabling Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids. For example, bromo-pyrrolopyridines are precursors for trifluoromethyl or cyano derivatives via nucleophilic substitution or metal-catalyzed reactions . Kinetic studies (monitored by HPLC) can compare reaction rates with chloro or iodo analogs.

Q. What purification strategies are effective for isolating high-purity samples?

  • Methodology : Column chromatography (normal-phase silica gel with EtOAc/cyclohexane gradients) effectively separates intermediates, as demonstrated for methyl 4-propoxy-pyrrolo[3,2-c]pyridine-2-carboxylate . Recrystallization from ethanol or acetonitrile may improve purity, with final purity assessed via HPLC (>95% by area normalization).

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported for similar pyrrolopyridine derivatives?

  • Methodology : Systematic analysis of reaction variables (e.g., catalyst loading, solvent polarity, moisture sensitivity) is critical. For instance, Pd catalyst degradation or competing side reactions (e.g., dehalogenation) may explain yield discrepancies. Use design of experiments (DoE) to identify critical factors and optimize conditions .

Q. What mechanistic insights underpin the regioselectivity of electrophilic substitution on the pyrrolopyridine core?

  • Methodology : Computational modeling (DFT calculations) predicts electron density distribution, identifying reactive sites. Experimental validation via bromination or nitration reactions (monitored by LC-MS) can confirm preferential substitution at position 6 vs. 3. Compare results with methyl 6-chloro analogs to assess halogen effects .

Q. How can this compound be evaluated for biological activity in cancer research?

  • Methodology : Screen against human cancer cell lines (e.g., HepG2 for hepatocellular carcinoma) using MTT assays. Structural analogs like methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives have shown anti-proliferative activity via cell cycle arrest (G1/S phase), suggesting similar assays with flow cytometry . Include SAR studies to correlate substituents (e.g., bromine vs. methyl) with potency.

Q. What strategies mitigate byproduct formation during cross-coupling reactions?

  • Methodology : Optimize ligand-catalyst pairs (e.g., t-BuBrettPhos with Pd) to suppress homocoupling of boronic acids. Use scavengers (e.g., molecular sieves) to remove water or acidic byproducts. Monitor reaction progress in real-time via in-situ IR or Raman spectroscopy to quench reactions at optimal conversion .

Q. How can computational tools predict the compound’s metabolic stability or toxicity?

  • Methodology : Employ in silico ADMET platforms (e.g., SwissADME, ProTox-II) to estimate metabolic pathways (e.g., cytochrome P450 interactions) or hepatotoxicity. Molecular docking studies against targets like EGFR or PARP may rationalize biological activity, guided by QSAR models from analogous compounds .

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